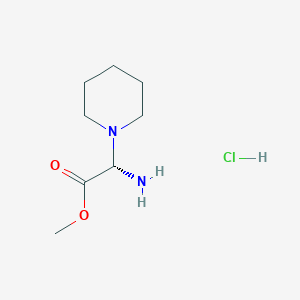

3-(1-Piperidinyl)-L-Ala-OMe.HCl

Description

3-(1-Piperidinyl)-L-Ala-OMe.HCl is a modified amino acid derivative featuring a piperidinyl substituent at the β-position of L-alanine, with a methyl ester group at the carboxyl terminus and a hydrochloride salt to enhance solubility. This compound combines the structural rigidity of the piperidine ring with the metabolic versatility of an amino acid backbone, making it a candidate for pharmaceutical applications requiring targeted delivery or receptor-specific interactions.

Properties

Molecular Formula |

C8H17ClN2O2 |

|---|---|

Molecular Weight |

208.68 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-piperidin-1-ylacetate;hydrochloride |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-8(11)7(9)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

DHAMEGBBXZIAFX-FJXQXJEOSA-N |

Isomeric SMILES |

COC(=O)[C@@H](N)N1CCCCC1.Cl |

Canonical SMILES |

COC(=O)C(N)N1CCCCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification and Salt Formation

The methyl ester hydrochloride form (OMe.HCl) of 3-(1-Piperidinyl)-L-Ala is typically prepared by:

Esterification: Reacting the free acid form of 3-(1-piperidinyl)alanine with methanol in the presence of acid catalysts such as thionyl chloride (SOCl2) to form the methyl ester.

Hydrochloride Salt Formation: The ester is then converted to its hydrochloride salt by treatment with hydrochloric acid, which improves stability and solubility for handling and further applications.

Experimental Data and Analysis

Summary Table of Key Preparation Parameters

Analytical Findings

MALDI-TOF Mass Spectrometry: Identified a mass increase of +51 Da corresponding to the piperidine adduct on alanine residues during SPPS.

HPLC Analysis: Separation of peptide adducts and quantification of epimerization and side products under different base conditions showed that 4-methylpiperidine reduces side reactions compared to piperidine.

NMR Spectroscopy: Used to confirm the structure of synthesized piperidinyl derivatives and methyl esters, showing characteristic chemical shifts consistent with the expected structures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinyl)-L-Ala-OMe.HCl can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert the piperidine ring to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include piperidinones from oxidation, amines from reduction, and substituted piperidines from nucleophilic substitution .

Scientific Research Applications

3-(1-Piperidinyl)-L-Ala-OMe.HCl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is utilized in the study of protein phosphorylation and signal transduction pathways.

Industry: The compound is employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Piperidinyl)-L-Ala-OMe.HCl involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways . Additionally, the alanine derivative can participate in enzymatic reactions, affecting metabolic processes .

Comparison with Similar Compounds

Dyclonine Hydrochloride

- Structure: 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride .

- Key Differences: Dyclonine replaces the amino acid backbone with a propanone group and includes a lipophilic 4-butoxyphenyl moiety.

- Functional Implications :

- Pharmacology : Dyclonine is a local anesthetic, leveraging its lipophilic phenyl group for membrane penetration, while the piperidinyl group may modulate sodium channel interactions.

- Solubility : The hydrochloride salt enhances water solubility, but Dyclonine’s overall lipophilicity exceeds that of 3-(1-Piperidinyl)-L-Ala-OMe.HCl due to the butoxyphenyl group.

- Synthesis : Uses amide coupling with piperidine, similar to methods in (67–85% yields for related amides) .

H-3-Pal-OMe·2HCl (3-(3-Pyridyl)-L-Alanine-OMe·2HCl)

- Structure : L-Alanine methyl ester with a 3-pyridyl substituent at the β-position .

- Key Differences : The pyridyl group (aromatic, weakly basic) contrasts with the piperidinyl group (aliphatic, strongly basic).

- Bioavailability: The amino acid backbone in both compounds suggests compatibility with peptide transporters, but the piperidinyl group may improve blood-brain barrier penetration .

Antipsychotics with Piperidine Moieties (e.g., Haloperidol, Risperidone)

- Structure: Haloperidol: 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone hydrochloride . Risperidone: Benzisoxazole derivative with a piperidinyl-ethyl side chain .

- Key Differences : These compounds feature complex heterocyclic cores absent in this compound.

- Functional Implications: Target Specificity: Antipsychotics target dopamine (D2) and serotonin (5-HT2A) receptors via aromatic and heterocyclic motifs, whereas the amino acid backbone of this compound may direct it toward peptide-like targets or prodrug pathways. Synthesis Complexity: Antipsychotics require multi-step syntheses (e.g., ), while the target compound’s simpler structure could allow streamlined production .

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility : highlights efficient amide coupling (67–85% yields) for piperidine-containing compounds, suggesting similar routes for this compound .

- Metabolic Stability : The methyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to the free acid, akin to valproate derivatives .

- Receptor Interactions : Piperidine’s basicity could facilitate interactions with cationic binding pockets in enzymes or receptors, differentiating it from pyridyl analogs .

Notes and Limitations

- Data Gaps : Explicit pharmacological data for this compound are absent in the evidence; comparisons rely on structural analogs.

- Contradictions : While Dyclonine (local anesthetic) and antipsychotics (CNS agents) share piperidine motifs, their applications diverge due to backbone and substituent variations.

Biological Activity

3-(1-Piperidinyl)-L-Ala-OMe.HCl, also known as 3-(1-Piperidinyl)-L-alanine methyl ester hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₆ClN₂O₂, with a molecular weight of approximately 273.75 g/mol. The compound features a piperidine ring linked to an L-alanine backbone with a methyl ester modification at the carboxyl group. This structural arrangement is crucial for its biological interactions and pharmacological effects.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Commonly used techniques involve:

- Coupling Reactions : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of peptide bonds.

- Deprotection Strategies : Employing Fmoc (9-fluorenylmethoxycarbonyl) protection to manage reactive functional groups during synthesis.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial pathogens. For instance, studies on piperidine derivatives indicate their potential as monoamine reuptake inhibitors and antimicrobial agents against multidrug-resistant bacteria .

- Binding Affinity : Interaction studies demonstrate that this compound binds to several receptors, influencing various biological pathways. Its unique combination of piperidine and L-alanine structures allows for diverse receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound's structure enables it to interact with neurotransmitter receptors, potentially affecting neurotransmission and exhibiting neuroprotective effects.

- Inhibition of Pathogen Growth : By disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways, piperidine derivatives can exert bactericidal or bacteriostatic effects on Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

A variety of studies have explored the efficacy of this compound in different biological contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.